molecular formula C19H14ClN3O2S B2553894 (E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-44-3

(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2553894
CAS No.: 606954-44-3
M. Wt: 383.85
InChI Key: JCRLSNTYHSQJTG-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-Chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core substituted with a 4-chlorophenyl group at position 2 and a 2-ethoxybenzylidene moiety at position 5 in the (E)-configuration. Its molecular formula is C₁₉H₁₄ClN₃O₂S, with a molecular weight of 383.85 g/mol and a ChemSpider ID of 4747751 .

Thiazolo[3,2-b][1,2,4]triazol-6-one derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-ethoxybenzylidene substituent in this compound introduces electron-donating and steric effects, which may enhance its binding affinity to biological targets compared to simpler analogs .

Properties

IUPAC Name

(5E)-2-(4-chlorophenyl)-5-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-2-25-15-6-4-3-5-13(15)11-16-18(24)23-19(26-16)21-17(22-23)12-7-9-14(20)10-8-12/h3-11H,2H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRLSNTYHSQJTG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis and Structure

The synthesis of this compound typically involves a multi-step reaction process that includes cyclocondensation reactions. The structure of this compound features a thiazole ring fused with a triazole moiety, which is critical for its biological activity.

Anticancer Activity

A significant body of research has demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit potent anticancer properties. For instance, studies have shown that synthesized compounds from this class displayed activity against various human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. Specifically:

  • Cell Line Sensitivity : The compound was tested against a panel of nearly 60 human cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards malignant cells while sparing normal somatic cells (HEK293) .
  • Structure-Activity Relationship (SAR) : Preliminary SAR studies suggest that the presence of the 4-chlorophenyl group significantly enhances the anticancer efficacy. Modifications in substituents at the benzylidene position also affect potency .

The proposed mechanism of action for these compounds includes:

  • Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote tumor growth.
  • Induction of Apoptosis : It triggers programmed cell death in cancerous cells through intrinsic and extrinsic pathways.

Additional Biological Activities

Beyond anticancer effects, thiazolo[3,2-b][1,2,4]triazole derivatives have also been studied for other pharmacological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Certain compounds within this class have shown potential in reducing inflammation markers in vitro .

Case Studies

Several studies have highlighted the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Study on Anticancer Efficacy : A study published in Molecules evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives and identified specific compounds with high activity against colon and breast cancer cell lines. The study emphasized the role of substituents on the benzylidene moiety in modulating activity .
    CompoundCell Line TestedIC50 (µM)Remarks
    2hColon Cancer0.5High potency
    2iBreast Cancer0.7Selective toxicity
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties against various pathogens and reported significant inhibition zones for selected compounds derived from the thiazolo[3,2-b][1,2,4]triazole scaffold .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its activity against various cancer cell lines. In one study, a series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and screened for antitumor activity using the NCI 60 cell line panel. Certain derivatives displayed significant cytotoxicity at concentrations as low as 10 μM without affecting normal cells (HEK293) .

Case Study: Structure-Activity Relationship (SAR)

A preliminary SAR study indicated that modifications at the C-5 position of the thiazolo[3,2-b][1,2,4]triazole scaffold influence its anticancer efficacy. Compounds with specific substituents showed enhanced activity against cancer cell lines while maintaining low toxicity to normal cells .

Anti-inflammatory and Analgesic Properties

The thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anti-inflammatory and analgesic effects. Research indicates that these compounds can inhibit inflammatory pathways and reduce pain responses in various experimental models .

Experimental Findings

In vivo studies have shown that certain thiazolo[3,2-b][1,2,4]triazole derivatives possess significant analgesic properties comparable to standard analgesics. These findings suggest potential therapeutic applications in treating inflammatory diseases and pain management .

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazole compounds have been reported to exhibit antimicrobial properties against a range of pathogens. The structural features of these derivatives contribute to their ability to disrupt microbial cell functions .

Antifungal and Antibacterial Studies

A study highlighted the effectiveness of specific thiazolo[3,2-b][1,2,4]triazole derivatives against both bacterial and fungal strains. The mechanism of action appears to involve interference with microbial cell wall synthesis and function .

Antioxidant Activity

The antioxidant potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in various assays. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress in biological systems .

Mechanistic Insights

The antioxidant activity is attributed to the presence of functional groups within the thiazolo[3,2-b][1,2,4]triazole structure that facilitate electron donation and radical stabilization .

Drug-Likeness and Lipophilicity

The drug-likeness of (E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been assessed using various computational models. Parameters such as lipophilicity and solubility are critical for determining the pharmacokinetic profiles of these compounds .

Computational Analysis

Studies have utilized quantitative structure-activity relationship (QSAR) modeling to predict the pharmacokinetic behavior of thiazolo[3,2-b][1,2,4]triazoles. This analysis aids in optimizing lead compounds for further development in drug discovery programs .

Summary Table of Applications

Application AreaKey Findings
Anticancer ActivitySignificant cytotoxicity against cancer cell lines at low concentrations .
Anti-inflammatoryComparable analgesic effects to standard medications .
Antimicrobial ActivityEffective against bacterial and fungal strains .
Antioxidant ActivityAbility to scavenge free radicals effectively .
Drug-LikenessFavorable lipophilicity and solubility profiles predicted through QSAR .

Chemical Reactions Analysis

Three-Component Reaction Protocol

  • Core Formation : The thiazolo[3,2-b] triazole-6-one scaffold is generated via cyclization of a triazole-thiol precursor with chloroacetic acid.

  • Condensation : The core reacts with aromatic aldehydes (e.g., 2-ethoxybenzaldehyde) under catalytic conditions (e.g., sodium acetate, acetic acid, and acetic anhydride) to form the benzylidene substituent.

  • Purification : Recrystallization is used to isolate the product .

Reagent Role Conditions
Chloroacetic acidCyclization agentReflux, 2–3 hours
Aromatic aldehydeSubstituent source (2-ethoxybenzaldehyde)AcONa/AcOH/Ac₂O solvent mix
Sodium acetateCatalyst20 mmol

E/Z Isomerism

The compound adopts the E-configuration at the benzylidene double bond, which is favored due to reduced steric hindrance compared to the Z-isomer . This stereoselectivity is influenced by:

  • Electronic effects : Electron-donating groups (e.g., ethoxy) stabilize the E-isomer.

  • Solvent polarity : Polar aprotic solvents enhance E-isomer formation .

Formation of the Thiazolo-Triazole Core

The core is synthesized via a [2+3] cyclocondensation between a triazole-thiol and chloroacetic acid, followed by elimination of water .

Benzylidene Substituent Addition

The 5-position undergoes aldol-like condensation with aldehydes (e.g., 2-ethoxybenzaldehyde) to form the benzylidene group. This step is catalyzed by sodium acetate in acetic acid .

Hydrolysis and Aminolysis

While not directly reported for this compound, analogous thiazolo-triazoles undergo:

  • Hydrolysis : Under acidic/basic conditions, the benzylidene group can hydrolyze to a carbonyl group.

  • Aminolysis : Reaction with amines replaces the ethoxy group, forming amides (e.g., in derivatives 5a–h ) .

Crystallographic Behavior

The planar thiazolo-triazolo system and hydrogen bonding (e.g., N–H⋯O bonds) stabilize crystalline arrangements, as observed in related compounds .

Reactivity of Substituents

  • Ethoxy group : Susceptible to nucleophilic substitution or elimination.

  • Chlorophenyl group : Electron-withdrawing, enhancing stability of the E-isomer .

Research Findings

  • Anticancer Activity : While not directly studied for this compound, analogs (e.g., 2h , 2i ) show potent anticancer effects without toxicity to normal cells .

  • SAR Insights : Substituents at the 5-position (e.g., chlorophenyl) and benzylidene moieties critically influence biological activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase melting points due to enhanced dipole interactions. For example, 2a (2-fluorobenzylidene) melts at 192–193°C, while 2e (4-diethylamino) melts at 232–234°C due to reduced polarity . The 2-ethoxy group in the target compound likely improves solubility in polar solvents compared to non-polar substituents .

Stereochemistry :

  • Z-configuration analogs (e.g., 2a , 2e ) exhibit distinct NMR shifts for the =CH proton (δ 8.53–8.70) compared to E-isomers, which show broader aromatic signals .

Biological Activity: Compounds with dimethylamino or diethylamino groups (e.g., 2e, ) demonstrate enhanced anticancer activity, attributed to improved membrane permeability . The target compound’s 2-ethoxy group may confer unique pharmacokinetic properties, though in vitro data are pending .

Q & A

Q. Table 1: Representative Synthesis Parameters

StepConditionsYield (%)Reference
CondensationPEG-400, 70–80°C, 1 h58–76
RecrystallizationAqueous acetic acid>95% purity

Basic: How is the E-configuration confirmed in such compounds?

Answer:
The E-configuration is validated using:

  • NMR spectroscopy : Chemical shifts for olefinic protons (δ 7.2–8.1 ppm) and coupling constants (J ≈ 12–16 Hz) indicate trans geometry .
  • IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm conjugation .
  • X-ray crystallography : For derivatives like 5-benzylidene analogs, crystal structures unambiguously assign the E-configuration .

Advanced: How do substituents on the arylidene group influence anticancer activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance cytotoxicity by increasing electrophilicity. For example, 3-nitrobenzylidene derivatives show IC₅₀ values <10 µM in MCF-7 cells .
  • Methoxy groups improve solubility but reduce potency (e.g., 4-methoxybenzylidene derivatives exhibit 2-fold lower activity than chloro analogs) .
  • Bulkier substituents (e.g., bromophenylsulfonyl) may hinder target binding, reducing efficacy .

Q. Table 2: Anticancer Activity of Analogous Compounds

SubstituentIC₅₀ (µM, MCF-7)Reference
3-Nitrobenzylidene8.5
4-Chlorophenyl12.3
4-Methoxybenzylidene24.7

Advanced: What computational strategies predict reactivity or binding modes of this compound?

Answer:

  • DFT calculations : Determine frontier molecular orbitals (FMOs) to assess electrophilic/nucleophilic sites. HOMO-LUMO gaps <4 eV suggest high reactivity .
  • Molecular docking : Simulate binding to targets like EGFR or tubulin. Docking scores correlate with experimental IC₅₀ values (e.g., ΔG ≈ -9.5 kcal/mol for EGFR) .
  • MD simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories to identify key residues (e.g., Lys50 in tubulin) .

Basic: How is compound purity assessed during synthesis?

Answer:

  • TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
  • Melting point analysis : Sharp melting ranges (e.g., 224–226°C) indicate purity .
  • LCMS/HRMS : Confirm molecular ions (e.g., m/z 449 [M+H]⁺) and isotopic patterns for Cl/Br .

Advanced: How to resolve contradictory bioactivity data across studies?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 vs. HepG2) and protocols (MTT vs. SRB assays) .
  • Physicochemical profiling : Measure logP (e.g., 2.8–3.5 for active analogs) and pKa (e.g., 7.2–8.1) to account for permeability differences .
  • Metabolic stability tests : Liver microsome assays identify rapid degradation (e.g., t₁/₂ <30 min in rat microsomes) that may explain variability .

Advanced: What strategies optimize bioavailability without compromising activity?

Answer:

  • Prodrug design : Introduce ester groups (e.g., ethyl carboxylates) to enhance absorption, which hydrolyze in vivo to active acids .
  • Nanoparticle encapsulation : PLGA nanoparticles improve aqueous solubility (e.g., 5-fold increase) and prolong half-life .
  • Co-crystallization : With co-formers like succinic acid, improves dissolution rates by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.